2-Benzyl-1,3-dithiane

Description

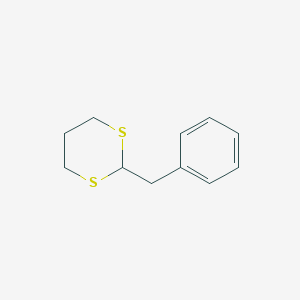

2-Benzyl-1,3-dithiane is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S₂ (molecular weight: 196.33 g/mol). It features a six-membered 1,3-dithiane ring substituted at the C2 position with a benzyl group (-CH₂C₆H₅). This compound is notable for its unique reactivity in transition-metal-catalyzed reactions. For example, under palladium catalysis, this compound undergoes tandem elimination/ring-opening followed by C–S bond formation, a pathway distinct from other aryl dithianes . Structural studies of related dithianes suggest that substituents like benzyl influence ring geometry and electronic properties, which may explain its divergent reactivity .

Properties

CAS No. |

31593-52-9 |

|---|---|

Molecular Formula |

C11H14S2 |

Molecular Weight |

210.4 g/mol |

IUPAC Name |

2-benzyl-1,3-dithiane |

InChI |

InChI=1S/C11H14S2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |

InChI Key |

NBGQAPJQVZTDQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar 1,3-Dithiane Derivatives

Structural and Physical Properties

The table below summarizes key physical properties and structural features of 2-benzyl-1,3-dithiane and analogous compounds:

Notes:

- The benzyl group in this compound is less electron-withdrawing than the benzoyl group in 2-benzoyl-1,3-dithiane, leading to differences in acidity at the C2 position and stability of intermediates .

- X-ray studies of 2-phenyl-1,3-dithiane oxides reveal that equatorial vs. axial sulfoxide groups significantly alter bond angles and ring puckering, a trend likely applicable to benzyl-substituted analogs .

Reactivity in Cross-Coupling and Cleavage Reactions

Palladium-Catalyzed Reactions

- This compound : Undergoes tandem elimination/ring-opening under Pd catalysis, forming C–S bonds with trans-specificity. Proposed mechanism involves pre-coordination of sulfur to Pd, increasing C2 acidity .

- Aryl-Substituted Dithianes (e.g., 2-phenyl-1,3-dithiane) : Typically undergo direct cross-coupling without ring-opening, highlighting the benzyl group’s role in destabilizing the dithiane framework .

Cleavage Reactions

- This compound: Cleavage pathways under HgO/BF₃ remain unexplored in the literature, but analogous compounds provide insights: 2-(Tetrahydroisoquinolin-yl)-phenyl-1,3-dithianes: Cleave to form S-benzoyl-1,3-propanedithiol and disulfides . 2-(α-Dialkylaminobenzyl)-2-phenyl-1,3-dithianes: Yield benzil (C₆H₅COC₆H₅) under the same conditions, suggesting N-substituents dictate product selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.